5-Nitropyridazin-3-amine
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Overview
Description
5-Nitropyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered rings containing two adjacent nitrogen atoms This compound is characterized by the presence of a nitro group at the 5-position and an amino group at the 3-position of the pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitropyridazin-3-amine typically involves the nitration of pyridazine derivatives. One common method is the nitration of pyridines with nitric acid in trifluoroacetic anhydride, which yields 3-nitropyridines . Another approach involves the reaction of 3,6-dichloro-5-nitropyridazin-4-amine with oxidizing agents such as (diacetoxyiodo)benzene in benzene, heated at reflux for two hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include continuous flow synthesis to minimize the accumulation of potentially explosive intermediates .
Chemical Reactions Analysis
Types of Reactions: 5-Nitropyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, such as oxadiazolo-pyridazine.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: (Diacetoxyiodo)benzene, trifluoroacetic anhydride.
Reducing Agents: Common reducing agents like hydrogen gas with a palladium catalyst.
Substitution Reagents: Various nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation Products: Oxadiazolo-pyridazine derivatives.
Reduction Products: Amino derivatives of pyridazine.
Substitution Products: Substituted pyridazine derivatives with different functional groups.
Scientific Research Applications
5-Nitropyridazin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and materials for photovoltaic applications.
Mechanism of Action
The mechanism of action of 5-Nitropyridazin-3-amine and its derivatives often involves interactions with specific molecular targets. For instance, some derivatives inhibit calcium ion influx, which is crucial for platelet aggregation . The exact pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
3,6-Dichloro-5-nitropyridazin-4-amine: Another pyridazine derivative with similar structural features.
3-Amino-5-nitropyridine: A related compound with a nitro group at the 5-position and an amino group at the 3-position of the pyridine ring.
Uniqueness: 5-Nitropyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C4H4N4O2 |
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Molecular Weight |
140.10 g/mol |
IUPAC Name |
5-nitropyridazin-3-amine |
InChI |
InChI=1S/C4H4N4O2/c5-4-1-3(8(9)10)2-6-7-4/h1-2H,(H2,5,7) |
InChI Key |
DDLOTJTTXCYFSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN=C1N)[N+](=O)[O-] |
Origin of Product |
United States |
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